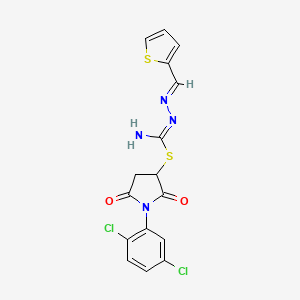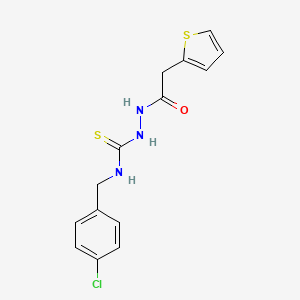
4-(4-morpholinyl)benzaldehyde (3-chlorophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MBCP is a hydrazone derivative that has been synthesized and studied for its potential applications as a corrosion inhibitor, a fluorescent probe, and a ligand for metal ions. In recent years, MBCP has also gained attention for its potential therapeutic applications in cancer treatment, due to its ability to selectively target cancer cells while sparing normal cells.
Aplicaciones Científicas De Investigación
MBCP has been studied for its potential applications in various fields, including corrosion inhibition, fluorescence sensing, and metal ion binding. In addition, MBCP has shown promising results in cancer research, as it has been found to selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation.
Mecanismo De Acción
The mechanism of action of MBCP in cancer cells is not yet fully understood. However, it has been suggested that MBCP may act by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, MBCP may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
MBCP has been shown to selectively target cancer cells while sparing normal cells, which is a desirable property for cancer treatment. In addition, MBCP has been found to induce apoptosis in cancer cells and inhibit cell proliferation. However, the biochemical and physiological effects of MBCP on normal cells and tissues are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBCP has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, MBCP also has some limitations, such as its poor solubility in water and limited availability in commercial quantities.
Direcciones Futuras
There are several potential future directions for research on MBCP. One area of interest is the development of MBCP-based cancer therapies, which could offer a more targeted and less toxic approach to cancer treatment. In addition, further studies are needed to elucidate the mechanism of action of MBCP and its effects on normal cells and tissues. Finally, the development of more efficient synthesis methods and the optimization of MBCP's properties for specific applications are also areas of potential future research.
In conclusion, 4-(4-morpholinyl)benzaldehyde (3-chlorophenyl)hydrazone, or MBCP, is a chemical compound that has potential applications in various fields, including corrosion inhibition, fluorescence sensing, and cancer treatment. MBCP has shown promising results in cancer research, due to its ability to selectively target cancer cells while sparing normal cells. However, further research is needed to fully understand the mechanism of action of MBCP and its effects on normal cells and tissues.
Métodos De Síntesis
MBCP can be synthesized by reacting 4-(4-morpholinyl)benzaldehyde with 3-chlorophenylhydrazine in the presence of a suitable catalyst. The reaction yields MBCP as a yellow crystalline product, which can be purified by recrystallization.
Propiedades
IUPAC Name |
3-chloro-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-15-2-1-3-16(12-15)20-19-13-14-4-6-17(7-5-14)21-8-10-22-11-9-21/h1-7,12-13,20H,8-11H2/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOYOZSCGMVEJZ-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=N/NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Morpholinyl)benzaldehyde (3-chlorophenyl)hydrazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5884735.png)

![1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5884745.png)
![5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5884749.png)

![3,4-dimethoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5884762.png)



![4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884800.png)
![4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5884807.png)
![methyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884809.png)

![2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide](/img/structure/B5884818.png)